4-Amino-2,6-difluorobenzaldehyde
Overview
Description
Scientific Research Applications
Antibacterial Activity of Zinc Complexes
Zinc complexes derived from benzothiazole Schiff bases, including those involving reactions with different benzaldehyde derivatives, exhibit notable antibacterial properties. These compounds have been tested against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study highlights the potential of these complexes in medicinal chemistry and their relevance in targeting antibiotic-resistant bacterial strains (Chohan, Scozzafava, & Supuran, 2003).
Fluorescence Derivatization in Chromatography
A study found 2-Amino-4,5-ethylenedioxyphenol, a derivative similar to 4-Amino-2,6-difluorobenzaldehyde, useful as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This suggests potential applications of similar compounds in analytical chemistry for the detection and quantification of aromatic aldehydes (Nohta et al., 1994).
Synthesis and Molecular Studies
A study focused on synthesizing 2-(4-methoxyphenyl)benzo[d]thiazole, a compound structurally similar to this compound, using microwave irradiation. The molecular structure and vibrational frequencies were investigated, highlighting the application in understanding molecular behavior and structure (Arslan & Algül, 2007).
Solid Phase Organic Synthesis
The use of benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, has been investigated for solid phase organic synthesis. This demonstrates the potential utility of similar compounds, like this compound, in synthesizing various secondary amide derivatives (Swayze, 1997).
Synthesis and Applications in Chemistry
The synthesis of 2,6-difluorobenzaldehyde, a compound closely related to this compound, has been explored, optimizing reaction conditions for yield and purity. This study is significant in demonstrating the synthesis process which can be applied to similar compounds (Wang Ya-lou, 2004).
Safety and Hazards
properties
IUPAC Name |
4-amino-2,6-difluorobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVIRMCAOKEHPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652352 | |
Record name | 4-Amino-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
777089-82-4 | |
Record name | 4-Amino-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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